Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride
Overview
Description
Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride is a chemical compound with the molecular formula C16H17NO•HCl and a molecular weight of 275.77 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its versatile properties, making it valuable for studying various scientific fields, including pharmaceuticals, material science, and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride typically involves the reaction of dibenzofuran with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as palladium on carbon.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and environmental analysis.
Mechanism of Action
The mechanism of action of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Dibenzofuran-4-ylmethyl-ethyl-amine hydrochloride
- Dibenzofuran-4-ylmethyl-methyl-amine hydrochloride
- Dibenzofuran-4-ylmethyl-butyl-amine hydrochloride
Comparison: Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride is unique due to its specific structural features and functional properties. Compared to similar compounds, it exhibits distinct reactivity and interaction profiles, making it valuable for specific research applications. Its versatility and effectiveness in various scientific fields highlight its uniqueness among related compounds.
Properties
IUPAC Name |
N-(dibenzofuran-4-ylmethyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-11(2)17-10-12-6-5-8-14-13-7-3-4-9-15(13)18-16(12)14;/h3-9,11,17H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYQFGNFBJKFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C2C(=CC=C1)C3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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